molecular formula C19H18N2O3 B5041955 N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5041955
M. Wt: 322.4 g/mol
InChI Key: NLHAYOHFHMPZOC-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Oprea1_034562, also known as N-(2-methoxybenzyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide or Z26708802, is a potent serotonin 5-HT2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in the modulation of various neurological and physiological processes such as mood, cognition, perception, and pain.

Mode of Action

The compound interacts with the 5-HT2A and 5-HT2C receptors, triggering a series of intracellular events. It binds to these receptors and activates them, leading to an increase in the intracellular concentration of calcium ions . This results in the activation of various signaling pathways, leading to changes in neuronal activity and neurotransmitter release.

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, Oprea1_034562 affects several biochemical pathways. It influences the release of dopamine, serotonin, and glutamate in the frontal cortex . These neurotransmitters play a significant role in mood regulation, memory formation, and the reward system, among other functions.

Pharmacokinetics

They undergo hepatic metabolism and are excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and individual patient characteristics.

Result of Action

The activation of 5-HT2A and 5-HT2C receptors by Oprea1_034562 leads to a variety of molecular and cellular effects. It can modulate neuronal activity, influence neurotransmitter release, and potentially impact behaviors such as cognition and perception . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.

    Attachment of the carboxamide group: This can be done through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-17(18(21-24-13)14-8-4-3-5-9-14)19(22)20-12-15-10-6-7-11-16(15)23-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHAYOHFHMPZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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